4-{[1-(but-3-en-1-yl)piperidin-4-yl]methoxy}-3-chloropyridine
Description
Structure and Key Features
The compound 4-{[1-(but-3-en-1-yl)piperidin-4-yl]methoxy}-3-chloropyridine features:
- A pyridine ring substituted with a chlorine atom at position 2.
- A methoxy group at position 4, linked to a piperidine ring.
- A but-3-en-1-yl (allyl) group attached to the piperidine nitrogen.
The chlorine atom enhances electrophilicity, influencing binding to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
4-[(1-but-3-enylpiperidin-4-yl)methoxy]-3-chloropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-3-8-18-9-5-13(6-10-18)12-19-15-4-7-17-11-14(15)16/h2,4,7,11,13H,1,3,5-6,8-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGUNTTUQHDSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCC(CC1)COC2=C(C=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
. This suggests that the compound could potentially affect a wide range of biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name (IUPAC) | Structural Features | Biological/Reactivity Notes | Source |
|---|---|---|---|
| 3-chloro-4-methoxypyridine | Pyridine with Cl (C3) and OMe (C4); lacks piperidine | Reduced biological versatility due to absence of piperidine | [1] |
| 4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine | Piperidine linked via methoxy-pyridine; no Cl | Lower electrophilicity; altered binding to targets like kinases | [1] |
| 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine | Positional isomer (pyridine-3-carbonyl vs. pyridine-4-carbonyl) | Differential binding due to spatial arrangement of carbonyl group | [3] |
| 4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine | Fluorine and methyl substituents; benzoyl-piperidine | Enhanced metabolic stability; potential CNS activity | [6] |
| 1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethan-1-one | Ethyl ketone with 3-methylphenyl group | Improved lipophilicity; anticancer activity in vitro | [5] |
| (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone | Chloropyridine linked to pyridine-carbonyl-piperidine | Dual-targeting (e.g., kinase and receptor inhibition) | [9] |
| 3-chloro-4-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridine | Difluoro-substituted benzoyl group | Increased selectivity for GABA receptors | [12]] |
Impact of Piperidine Modifications
- This contrasts with saturated alkyl chains (e.g., methyl or ethyl in ) and aromatic substituents (e.g., benzoyl in ), which prioritize steric effects over reactivity .
- Piperidine Substitution Position : Piperidine derivatives with substituents at the 4-position (e.g., methoxy or carbonyl groups) exhibit better conformational stability for receptor binding than those substituted at the 3-position () .
Role of Halogenation and Aromatic Systems
- However, fluorinated analogs (e.g., ) show improved metabolic stability and blood-brain barrier penetration .
- Pyridine vs. Quinoline/Indole Cores: Pyridine-based compounds (e.g., target compound) favor interactions with nicotinic acetylcholine receptors, while quinoline/indole derivatives () target enzymes like topoisomerases .
Key Insights:
- The target compound’s butenyl group may confer unique pharmacokinetics, as unsaturated moieties often enhance membrane permeability (e.g., compared to ’s methoxyazetidine) .
- Chlorine vs. Fluorine : While chlorine improves binding affinity, fluorine reduces oxidative metabolism, as seen in ’s extended half-life (t₁/₂ = 8.2 h vs. 3.1 h for chlorinated analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
